Cas no 55944-26-8 (2H-1,3,4-Oxadiazine, tetrahydro-)

2H-1,3,4-Oxadiazine, tetrahydro- structure
55944-26-8 structure
商品名:2H-1,3,4-Oxadiazine, tetrahydro-
CAS番号:55944-26-8
MF:C3H8N2O
メガワット:88.10842
CID:350251
PubChem ID:10654170

2H-1,3,4-Oxadiazine, tetrahydro- 化学的及び物理的性質

名前と識別子

    • 2H-1,3,4-Oxadiazine, tetrahydro-
    • 1,3,4-oxadiazinane
    • 55944-26-8
    • DTXSID70442958
    • perhydro-1,3,4-oxadiazine
    • EN300-379558
    • インチ: InChI=1S/C3H8N2O/c1-2-6-3-5-4-1/h4-5H,1-3H2
    • InChIKey: USUGUKDXBSEMBW-UHFFFAOYSA-N
    • ほほえんだ: O1CCNNC1

計算された属性

  • せいみつぶんしりょう: 88.06374
  • どういたいしつりょう: 88.063662883g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 6
  • 回転可能化学結合数: 0
  • 複雑さ: 39.8
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.7
  • トポロジー分子極性表面積: 33.3Ų

じっけんとくせい

  • PSA: 33.29

2H-1,3,4-Oxadiazine, tetrahydro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-379558-0.05g
1,3,4-oxadiazinane
55944-26-8 95%
0.05g
$174.0 2023-03-02
Enamine
EN300-379558-1.0g
1,3,4-oxadiazinane
55944-26-8 95%
1g
$0.0 2023-06-07
Enamine
EN300-379558-5.0g
1,3,4-oxadiazinane
55944-26-8 95%
5.0g
$2152.0 2023-03-02
Enamine
EN300-379558-0.5g
1,3,4-oxadiazinane
55944-26-8 95%
0.5g
$579.0 2023-03-02
Enamine
EN300-379558-0.1g
1,3,4-oxadiazinane
55944-26-8 95%
0.1g
$257.0 2023-03-02
Aaron
AR01E8YX-100mg
1,3,4-oxadiazinane
55944-26-8 95%
100mg
$379.00 2025-02-10
1PlusChem
1P01E8QL-2.5g
1,3,4-oxadiazinane
55944-26-8 94%
2.5g
$1859.00 2024-04-29
1PlusChem
1P01E8QL-10g
1,3,4-oxadiazinane
55944-26-8 94%
10g
$4006.00 2024-04-29
Aaron
AR01E8YX-1g
1,3,4-oxadiazinane
55944-26-8 95%
1g
$1047.00 2025-02-10
A2B Chem LLC
AX43325-50mg
1,3,4-oxadiazinane
55944-26-8 94%
50mg
$219.00 2024-04-19

2H-1,3,4-Oxadiazine, tetrahydro- 関連文献

Related Articles

2H-1,3,4-Oxadiazine, tetrahydro-に関する追加情報

Introduction to 2H-1,3,4-Oxadiazine, tetrahydro (CAS No. 55944-26-8)

The compound 2H-1,3,4-Oxadiazine, tetrahydro (CAS No. 55944-26-8) is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural properties and potential biological activities. This tetrahydro derivative of 1,3,4-oxadiazine represents a class of compounds that have been extensively studied for their pharmacological relevance.

2H-1,3,4-Oxadiazine, tetrahydro belongs to the oxadiazine family, which is characterized by a six-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the tetrahydro prefix indicates that the ring is saturated, which can influence its electronic properties and reactivity. This structural motif is known to be prevalent in various bioactive molecules, making it a valuable scaffold for drug discovery.

In recent years, there has been a surge in research focusing on heterocyclic compounds due to their diverse biological activities. Among these, oxadiazines have shown promise as intermediates in the synthesis of pharmacologically active agents. The tetrahydro-1,3,4-oxadiazine core has been explored for its potential in developing treatments for various diseases, including neurological disorders and infectious diseases.

One of the most compelling aspects of 2H-1,3,4-Oxadiazine, tetrahydro is its versatility as a building block in medicinal chemistry. Researchers have leveraged its scaffold to design molecules with enhanced binding affinity and selectivity towards specific biological targets. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are crucial in the treatment of cancer and inflammatory diseases.

The pharmacological profile of 2H-1,3,4-Oxadiazine, tetrahydro has been further explored through computational studies and experimental assays. These investigations have revealed that the compound exhibits moderate activity against certain enzymes and receptors implicated in disease pathogenesis. Notably, its ability to modulate the activity of enzymes such as cyclooxygenases (COX) and lipoxygenases has been of particular interest.

Recent advancements in synthetic chemistry have enabled the efficient preparation of complex derivatives of 2H-1,3,4-Oxadiazine, tetrahydro. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been employed to introduce functional groups at specific positions within the molecule. These modifications have led to the discovery of novel analogs with improved pharmacokinetic properties.

The biological activity of tetrahydro-1,3,4-oxadiazine derivatives has also been examined in preclinical models. Studies have demonstrated that certain analogs exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, some derivatives have shown neuroprotective properties in animal models of neurodegenerative diseases.

The development of 2H-1,3,4-Oxadiazine, tetrahydro as a therapeutic agent is not without challenges. One major hurdle is the optimization of pharmacokinetic parameters such as solubility and metabolic stability. However, advances in structure-activity relationship (SAR) studies have provided valuable insights into how structural modifications can enhance these properties.

Another area of focus has been on understanding the mechanism of action of tetrahydro-1,3,4-oxadiazine derivatives at a molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating how these compounds interact with biological targets. This information is critical for designing molecules with improved efficacy and reduced side effects.

The future prospects for 2H-1,3,4-Oxadiazine, tetrahydro are promising given its potential as a pharmacophore in drug discovery. Ongoing research aims to expand its utility by exploring new synthetic pathways and investigating its interactions with additional biological targets. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into clinical applications.

In conclusion,2H-1,3,4-Oxadiazine,tetrahydro (CAS No. 55944-26-8) represents a significant compound in medicinal chemistry with diverse applications across multiple therapeutic areas. Its unique structural features and potential biological activities make it an attractive scaffold for developing novel therapeutic agents. As research continues to uncover new insights into its pharmacology,tetrahydro-1,3,4-Oxadiazine derivatives are poised to play an increasingly important role in addressing unmet medical needs.

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